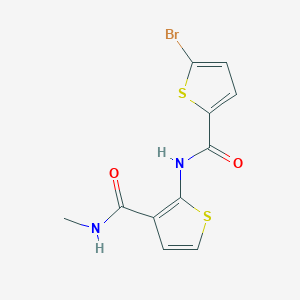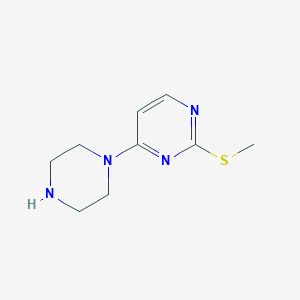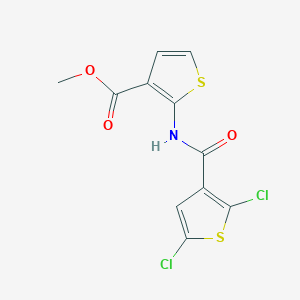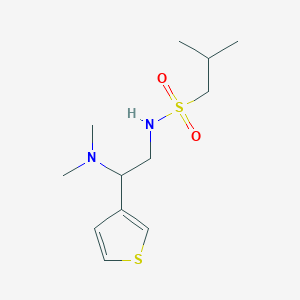
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide (2-BAMT) is a small molecule that has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function, and for its potential to be used in drug delivery systems. In addition, 2-BAMT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in a variety of scientific applications. It has been studied for its ability to bind to proteins, which can be used to study their structure and function. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential use in drug delivery systems, and as a potential imaging agent for molecular imaging.
Mechanism of Action
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide binds to proteins through a covalent bond. The binding occurs between the sulfur atom of the molecule and the amide group of the protein. This binding is reversible, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is that it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide has a number of potential future directions. It could be used in the development of new drugs, as it has been shown to inhibit the activity of a number of enzymes. In addition, it could be used as a potential imaging agent for molecular imaging. It could also be used in the development of new drug delivery systems, as it has shown potential for binding to proteins. Finally, it could be used to study the structure and function of proteins, as it has been shown to bind to proteins reversibly.
Synthesis Methods
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide can be synthesized through an aqueous synthesis method. This method involves the reaction of 5-bromothiophene-2-amido-N-methylthiophene-3-carboxylic acid (BAMT) with anhydrous sodium acetate in aqueous acetic acid. The reaction is carried out at room temperature for 3-4 hours, and the product is isolated by filtration and recrystallization. The yield of 2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide is typically greater than 95%.
properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-13-9(15)6-4-5-17-11(6)14-10(16)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGCNJYNGYTKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophene-2-amido)-N-methylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)



![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)